N(6)-(2-carboxyethyl)-L-lysine
Overview
Description
N(6)-(2-carboxyethyl)-L-lysine is a derivative of the amino acid lysine, characterized by the addition of a carboxyethyl group at the N(6) position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N(6)-(2-carboxyethyl)-L-lysine typically involves the reaction of L-lysine with acrylonitrile, followed by hydrolysis. The reaction conditions often include:
Step 1: Reaction of L-lysine with acrylonitrile in an aqueous solution at a controlled pH.
Step 2: Hydrolysis of the resulting nitrile group to a carboxylic acid using acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: N(6)-(2-carboxyethyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The carboxyethyl group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyethyl group to an alcohol or other functional groups.
Substitution: The amino group of lysine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N(6)-(2-carboxyethyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its role in protein modification and its potential effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including as a drug delivery agent and in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N(6)-(2-carboxyethyl)-L-lysine involves its interaction with various molecular targets and pathways. The carboxyethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N(6)-acetyl-L-lysine: Similar in structure but with an acetyl group instead of a carboxyethyl group.
N(6)-methyl-L-lysine: Contains a methyl group at the N(6) position.
N(6)-formyl-L-lysine: Features a formyl group at the N(6) position.
Uniqueness: N(6)-(2-carboxyethyl)-L-lysine is unique due to the presence of the carboxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in specific reactions and interactions, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-2-amino-6-(2-carboxyethylamino)hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c10-7(9(14)15)3-1-2-5-11-6-4-8(12)13/h7,11H,1-6,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBWCBIQZFYDOE-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCC(=O)O)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCCC(=O)O)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311147 | |
Record name | Nε-(Carboxyethyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18120-67-7 | |
Record name | Nε-(Carboxyethyl)-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18120-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nε-(Carboxyethyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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